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Compound of Interest

Compound Name: Methyl 6-bromo-3-fluoropicolinate

CAS No.: 1214332-47-4

Cat. No.: B1391507

Get Quote

Executive Summary & Strategic Rationale
In modern drug discovery, the 3-fluoro-picolinate scaffold is a privileged motif. The fluorine

atom at C-3 serves two critical roles: it blocks metabolic oxidation at a typically labile position

(metabolic stability) and electronically modulates the pyridine ring, influencing the pKa of the

nitrogen and the lipophilicity (LogD) of the final molecule.

Methyl 6-bromo-3-fluoropicolinate is the optimal starting material for this class of compounds

due to its orthogonal reactivity:

C-6 Bromine: Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki,

Buchwald) allowing for rapid diversification of the "tail" region.

C-2 Ester: A versatile handle for conversion to amides, alcohols, or heterocycles (e.g.,

oxadiazoles).

C-3 Fluorine: Provides the necessary physicochemical modulation while remaining stable

under standard cross-coupling conditions.
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Retrosynthetic Analysis
The synthesis is designed as a Convergent Workflow. We prioritize the C-6 diversification

before amide formation to avoid potential catalyst poisoning by the amide nitrogen in the

Suzuki step and to allow for late-stage variation of the amine "head" group.

Target Molecule
(Kinase Inhibitor Scaffold)

Disconnection: Amide Bond

Intermediate 2:
3-Fluoro-6-(pyrazolyl)picolinic acid

Reagent:
3-Chloroaniline

Disconnection: C-C Bond (Suzuki)

Starting Material:
Methyl 6-bromo-3-fluoropicolinate

(CAS 1214353-79-3)

Reagent:
1-Methyl-1H-pyrazole-4-boronic acid

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy prioritizing C-6 functionalization followed by C-2 amidation.

Experimental Protocol
Stage 1: Suzuki-Miyaura Coupling at C-6
Objective: Install the heteroaryl tail group. Critical Mechanism: The electron-deficient nature of

the pyridine ring facilitates oxidative addition at the C-6 position. However, the 3-fluoro

substituent exerts an inductive effect that can destabilize the Pd-intermediate if the ligand is not

sufficiently electron-rich.
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Reagents & Stoichiometry:

Reagent Equiv. Role

Methyl 6-bromo-3-

fluoropicolinate
1.0 Substrate

1-Methyl-1H-pyrazole-4-

boronic acid
1.2 Coupling Partner

Pd(dppf)Cl₂ · CH₂Cl₂ 0.05 Catalyst

K₂CO₃ (2M aq.) 3.0 Base

| 1,4-Dioxane | - | Solvent (0.2 M) |

Step-by-Step Protocol:

Inerting: Charge a round-bottom flask with the Methyl 6-bromo-3-fluoropicolinate, boronic

acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

) three times. Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the
boronic acid.

Solvation: Add degassed 1,4-Dioxane. Stir until solids are mostly dispersed.

Activation: Add the 2M

solution. Note: The biphasic system requires vigorous stirring.

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS.[1][2]

Checkpoint: Look for the disappearance of the bromide (M+H 234/236) and formation of

the product (M+H ~236).

Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Pd black.

Dilute with EtOAc, wash with brine, dry over

, and concentrate.
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Purification: Flash Chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–92%.

Stage 2: Controlled Saponification
Objective: Hydrolyze the methyl ester to the carboxylic acid without displacing the 3-fluorine.

Risk Assessment: The 3-fluoro position is activated for

by the ring nitrogen. Strong nucleophiles (like

or harsh

at high temp) could displace the fluorine.

Protocol:

Dissolve the Stage 1 intermediate in THF:Water (3:1).

Add LiOH·H₂O (1.5 equiv) at 0°C. Why: Lithium hydroxide is milder than NaOH; low

temperature prevents side reactions.

Allow to warm to RT and stir for 2 hours.

Acidification: Carefully adjust pH to ~3-4 using 1N HCl. Caution: Do not go too acidic (< pH

2) to avoid protonating the pyridine nitrogen, which makes the product water-soluble and

hard to extract.

Extract with 2-MeTHF or EtOAc. The product usually precipitates or extracts as a white solid.

Stage 3: Amide Coupling (Library Generation)
Objective: Coupling the acid core with 3-chloroaniline. Reagent Choice:HATU is selected over

EDC/HOBt because the electron-deficient picolinic acid is less reactive; HATU ensures rapid

activation and minimizes epimerization (though not a risk here, it is good practice).
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Reagent Equiv. Role

Stage 2 Acid 1.0 Core Scaffold

3-Chloroaniline 1.1 Amine Partner

HATU 1.2 Coupling Agent

DIPEA (Diisopropylethylamine) 3.0 Base

| DMF | - | Solvent (0.1 M) |

Step-by-Step Protocol:

Dissolve the Stage 2 Acid in anhydrous DMF under

.

Add DIPEA, followed by HATU. Stir for 15 minutes at RT to form the activated ester.

Visual Cue: Solution often turns slightly yellow.

Add 3-Chloroaniline.

Stir at RT for 12 hours.

Quench: Pour into ice water. The product should precipitate.

Purification: Filter the solid and wash with water. Recrystallize from EtOH or purify via Prep-

HPLC if high purity (>99%) is required for biological assays.

Process Safety & Quality Control (QC)
Analytical Specifications
For the final compound to be released for biological screening, it must pass the following

criteria:
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Test Method Acceptance Criteria

Identity 1H-NMR (DMSO-d6)
Consistent with structure; no

residual solvent peaks >0.5%

Fluorine Integrity 19F-NMR
Single peak (confirming no F-

displacement)

Purity UPLC-MS (254 nm) > 98% area

Residual Pd ICP-MS
< 10 ppm (Critical for kinase

assays)

Troubleshooting Guide
Issue: Low yield in Stage 1 (Suzuki).

Root Cause:[3][4][5] Protodeboronation of the pyrazole boronic acid.

Solution: Switch to the corresponding Pinacol Ester or increase catalyst loading to 0.1

equiv.

Issue: Fluorine loss in Stage 2.

Root Cause:[3][4][5] Hydrolysis temperature too high.

Solution: Strictly maintain 0°C during LiOH addition; ensure solvent is THF-rich.

References & Grounding
Suzuki-Miyaura Coupling on Pyridines:
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Amide Coupling Reagents (HATU):

Comparative analysis of coupling reagents for deactivated acids.
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Starting Material Data:

Methyl 6-bromo-3-fluoropicolinate physical properties and safety.

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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